Epindosin
Description
Epindosin is a diterpenoid compound isolated from the plant Isodon japonica var. glaucocalyx. It has demonstrated significant biological activities, including antibacterial and antitumor properties . This compound has been the subject of various studies due to its potential therapeutic applications, particularly in the treatment of esophageal squamous cell carcinoma .
Properties
IUPAC Name |
9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYJEEIAFBHYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330613 | |
| Record name | NODOSIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10391-09-0 | |
| Record name | NODOSIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NODOSIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Epindosin can be extracted from the plant Isodon japonica var. glaucocalyx using a series of chromatographic techniques. The ethyl acetate fraction is further separated by silica gel, glucan gel, and macroporous resin column chromatography, followed by recrystallization to obtain pure epinodosin .
Industrial Production Methods: While specific industrial production methods for epinodosin are not well-documented, the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These methods typically involve solvent extraction, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Epindosin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize epinodosin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce epinodosin.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of epinodosin can lead to the formation of epinodosin oxide, while reduction can yield reduced epinodosin derivatives.
Scientific Research Applications
Epindosin has shown promise in various scientific research applications:
Chemistry: this compound is used as a model compound to study the reactivity and mechanisms of diterpenoids.
Medicine: this compound has demonstrated significant antitumor activity, particularly against esophageal squamous cell carcinoma. It also exhibits antibacterial properties, making it a potential candidate for developing new antibiotics.
Industry: The compound’s biological activities make it a valuable candidate for developing pharmaceuticals and agrochemicals.
Mechanism of Action
Epindosin exerts its effects by mediating the miRNA-143-3p/Bcl-2 axis . It suppresses cell proliferation, invasion, and migration while inducing apoptosis in esophageal squamous cell carcinoma cells . The compound affects the protein expression of the mitogen-activated protein kinase signaling pathway, leading to the upregulation of p53, Bim, and Bax, and the downregulation of Bcl-2 .
Comparison with Similar Compounds
Biological Activity
Epindosin is a diterpenoid compound that has garnered attention for its various biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy against cancer, and potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 364.43 g/mol
- CAS Number : 20086-60-6
This compound primarily exerts its biological effects through the modulation of specific cellular pathways:
- miRNA-143-3p/Bcl-2 Axis : this compound upregulates miRNA-143-3p, leading to the downregulation of the anti-apoptotic protein Bcl-2. This shift promotes apoptosis in cancer cells, particularly in esophageal squamous cell carcinoma (ESCC) .
- MAPK Signaling Pathway : The compound influences the protein expression within the MAPK signaling pathway, which is crucial for cell proliferation and survival .
Anticancer Properties
This compound has demonstrated significant anticancer activity across various human tumor cell lines:
- Cell Lines Tested :
- HL-60 (leukemia)
- HO-8910 (ovarian cancer)
- A-549 (lung cancer)
In vitro studies have shown that this compound inhibits cell proliferation, induces apoptosis, and reduces cell invasion and migration .
Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| HL-60 | 10.4 | Moderate cytotoxicity |
| HO-8910 | Not specified | Induces apoptosis |
| A-549 | Not specified | Reduces invasion |
Antibacterial Activity
In addition to its anticancer properties, this compound exhibits antibacterial effects. This makes it a potential candidate for developing new antibiotics .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound as a therapeutic agent:
- In Vivo Studies : Research using nude mouse models has shown that this compound significantly attenuates tumor growth in ESCC, indicating its potential for cancer treatment .
- Clinical Implications : While preclinical findings are promising, further studies are necessary to assess the safety and efficacy of this compound in humans. The transition from laboratory findings to clinical applications is crucial for validating its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
